Letrozole Mono-Amide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Letrozole Mono-Amide typically involves the modification of Letrozole’s nitrile group to an amide group. One common method includes the hydrolysis of Letrozole under acidic or basic conditions to form the corresponding amide . Another approach involves the direct amide formation using dehydrating agents like trifluoroacetic anhydride in solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
Letrozole Mono-Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, oxides, and substituted amides .
Scientific Research Applications
Letrozole Mono-Amide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in treating hormone-dependent cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
Letrozole Mono-Amide exerts its effects by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. By binding to the heme group of aromatase, it prevents estrogen synthesis, thereby reducing estrogen levels in the body. This mechanism is particularly effective in treating hormone receptor-positive breast cancer .
Comparison with Similar Compounds
Similar Compounds
Anastrozole: Another non-steroidal aromatase inhibitor used in breast cancer treatment.
Exemestane: A steroidal aromatase inhibitor with a similar mechanism of action.
Formestane: A steroidal inhibitor used in advanced breast cancer
Uniqueness
Its specific structure allows for targeted research in enzyme inhibition and potential therapeutic uses .
Properties
Molecular Formula |
C17H13N5O |
---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H13N5O/c18-9-12-1-3-13(4-2-12)16(22-11-20-10-21-22)14-5-7-15(8-6-14)17(19)23/h1-8,10-11,16H,(H2,19,23) |
InChI Key |
OIQBVKOHSVCFPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C(=O)N)N3C=NC=N3 |
Origin of Product |
United States |
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